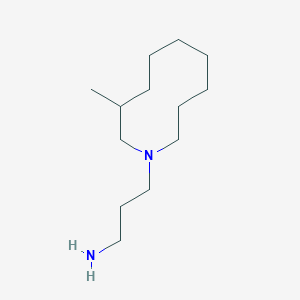
Haliclorensin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haliclorensin, also known as this compound, is a useful research compound. Its molecular formula is C13H28N2 and its molecular weight is 212.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Activity
One of the most significant applications of haliclorensin is its cytotoxicity against various cancer cell lines. Research has demonstrated that this compound exhibits potent activity against P-388 mouse leukemia cells, with an IC50 value indicating significant inhibitory effects on cell proliferation. This cytotoxicity has spurred interest in its potential as a therapeutic agent for cancer treatment.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| P-388 Mouse Leukemia | 0.1 |
| A-549 Human Lung Carcinoma | 0.012 |
| HT-29 Human Colon Carcinoma | 0.012 |
| MEL-28 Human Melanoma | 0.025 |
The above table summarizes the cytotoxic effects of this compound across different cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
Case Study 1: In Vivo Studies
In a recent study involving zebrafish models, this compound demonstrated hepatoprotective activity at concentrations as low as 20 µM. This suggests that beyond its anticancer properties, this compound may also possess protective effects on liver cells, indicating a broader scope of therapeutic applications .
Case Study 2: Synthesis and Structural Analysis
Research efforts have focused on the total synthesis of this compound to better understand its structure and enhance its availability for further studies. The synthesis process confirmed the revised structure and allowed researchers to explore derivatives with potentially improved bioactivity .
Eigenschaften
Molekularformel |
C13H28N2 |
|---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
3-(3-methylazecan-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3 |
InChI-Schlüssel |
PPPRFIZNQYJYBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCN(C1)CCCN |
Synonyme |
haliclorensin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















